1-(2-Amino-4-fluoro-3-methoxyphenyl)ethanone
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Overview
Description
1-(2-Amino-4-fluoro-3-methoxyphenyl)ethanone is an organic compound characterized by the presence of an amino group, a fluoro substituent, and a methoxy group attached to a phenyl ring, with an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Amino-4-fluoro-3-methoxyphenyl)ethanone can be achieved through several methods. One common approach involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild reaction conditions and functional group tolerance .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of organometallic reagents and phase transfer catalysts to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Amino-4-fluoro-3-methoxyphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring, facilitated by the presence of the amino and methoxy groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1-(2-Amino-4-fluoro-3-methoxyphenyl)ethanone has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(2-Amino-4-fluoro-3-methoxyphenyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the amino, fluoro, and methoxy groups allows for unique binding interactions, which can modulate the activity of the target molecules. This modulation can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
3’-Fluoro-4’-methoxyacetophenone: Shares the fluoro and methoxy substituents but lacks the amino group.
1-(3,5-Dichloro-4-fluoro-phenyl)ethanone: Contains a fluoro substituent but has dichloro groups instead of the amino and methoxy groups
Uniqueness: 1-(2-Amino-4-fluoro-3-methoxyphenyl)ethanone is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the amino group enhances its potential for forming hydrogen bonds, while the fluoro and methoxy groups contribute to its electronic properties and stability .
Properties
Molecular Formula |
C9H10FNO2 |
---|---|
Molecular Weight |
183.18 g/mol |
IUPAC Name |
1-(2-amino-4-fluoro-3-methoxyphenyl)ethanone |
InChI |
InChI=1S/C9H10FNO2/c1-5(12)6-3-4-7(10)9(13-2)8(6)11/h3-4H,11H2,1-2H3 |
InChI Key |
FEVADEAKYGVVGV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C(=C(C=C1)F)OC)N |
Origin of Product |
United States |
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